![molecular formula C13H21N B13242605 Butyl[(2,4-dimethylphenyl)methyl]amine](/img/structure/B13242605.png)
Butyl[(2,4-dimethylphenyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl[(2,4-dimethylphenyl)methyl]amine is an organic compound with the molecular formula C13H21N It is a derivative of butylamine, where the butyl group is attached to a benzyl group substituted with two methyl groups at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2,4-dimethylphenyl)methyl]amine typically involves the reaction of butylamine with 2,4-dimethylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl[(2,4-dimethylphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzyl group.
Applications De Recherche Scientifique
Butyl[(2,4-dimethylphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of Butyl[(2,4-dimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butylbenzylamine: Similar structure but lacks the methyl groups on the benzyl ring.
2,4-Dimethylbenzylamine: Similar structure but lacks the butyl group.
Butylphenylamine: Similar structure but lacks the methyl groups on the benzyl ring.
Uniqueness
Butyl[(2,4-dimethylphenyl)methyl]amine is unique due to the presence of both the butyl and 2,4-dimethylbenzyl groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C13H21N |
|---|---|
Poids moléculaire |
191.31 g/mol |
Nom IUPAC |
N-[(2,4-dimethylphenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-5-8-14-10-13-7-6-11(2)9-12(13)3/h6-7,9,14H,4-5,8,10H2,1-3H3 |
Clé InChI |
CYCFOGYLGYAGTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCC1=C(C=C(C=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2-Ethoxyethyl)amino]methyl}benzonitrile](/img/structure/B13242528.png)
![5-[(Dimethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13242535.png)
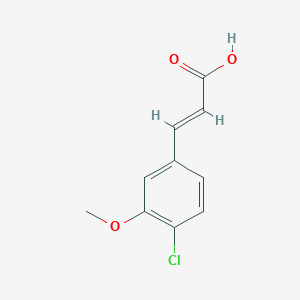
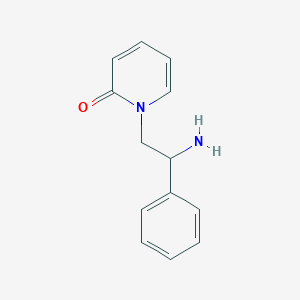

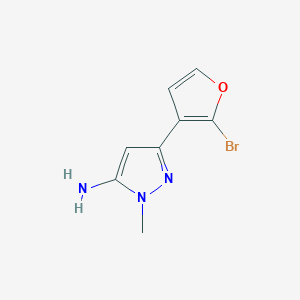
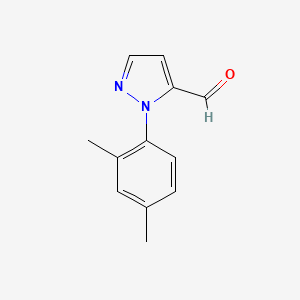


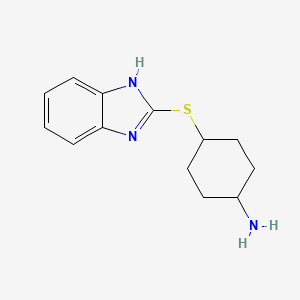
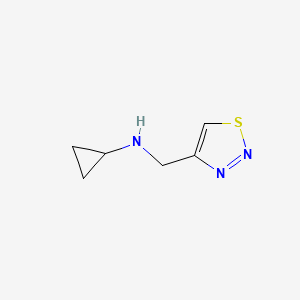

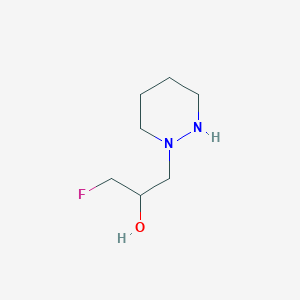
![4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13242614.png)
